5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a phenylsulfonyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate cyclizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Methylation: The methyl group at the 2-position can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Phenylsulfonylation: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation Products: Aldehydes, acids.
Reduction Products: Phenylthiol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-indole: This compound shares the methoxy and methyl groups but lacks the phenylsulfonyl group and the pyrrolo[2,3-b]pyridine core.
Omeprazole: Although structurally different, omeprazole contains a methoxy group and is used as a proton pump inhibitor.
Uniqueness
5-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
397842-90-9 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-methoxy-2-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O3S/c1-11-8-12-9-13(20-2)10-16-15(12)17(11)21(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI Key |
GGRHJPYYBHNFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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